5-Bromo-4-cyclopropylthiazole

Cross-coupling Microwave-assisted synthesis Heterocyclic chemistry

5-Bromo-4-cyclopropylthiazole addresses the need for building blocks with orthogonal reactive handles in medchem library synthesis. Unlike non-halogenated or methyl analogs, it combines a C5-Br Suzuki cross-coupling site with a 4-cyclopropyl group for conformational constraint. • Orthogonal 5-Br handle enables selective diversification without pre-functionalization • Microwave-assisted Suzuki coupling: 80-95% yields in 5-30 min at 120°C • LogP 2.26, MW 204.09 - Rule-of-Three compliant FBDD building block

Molecular Formula C6H6BrNS
Molecular Weight 204.085
CAS No. 1243839-07-7
Cat. No. B567223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-cyclopropylthiazole
CAS1243839-07-7
Synonyms5-BroMo-4-cyclopropylthiazole
Molecular FormulaC6H6BrNS
Molecular Weight204.085
Structural Identifiers
SMILESC1CC1C2=C(SC=N2)Br
InChIInChI=1S/C6H6BrNS/c7-6-5(4-1-2-4)8-3-9-6/h3-4H,1-2H2
InChIKeyYILAOMWQUUZUKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-cyclopropylthiazole: Compound Overview


5-Bromo-4-cyclopropylthiazole (C6H6BrNS, MW 204.09) is a heterocyclic building block featuring a 1,3-thiazole core substituted with a cyclopropyl group at the 4-position and a bromine atom at the 5-position . The compound's calculated lipophilicity (LogP ~2.26) and its orthogonal reactive handles—the cyclopropyl moiety conferring conformational constraint and the 5-bromo serving as a cross-coupling site [1]—position it as an intermediate for diversified library synthesis in medicinal chemistry campaigns.

Irreplaceable Advantages of 5-Bromo-4-cyclopropylthiazole


5-Bromo-4-cyclopropylthiazole occupies a distinct physicochemical and synthetic niche that prevents simple interchange with unsubstituted 4-cyclopropylthiazole (CAS 433217-34-6), 2-substituted regioisomers, or methyl analogs. The presence of the 5-bromo substituent is not a trivial modification; it increases molecular weight by approximately 63% (from 125.19 to 204.09 g/mol) relative to the parent scaffold and elevates calculated logP from ~1.5 to ~2.26 , altering both ADME-relevant properties and chromatographic behavior. Critically, the 5-bromo handle provides a chemically orthogonal vector for selective Suzuki-Miyaura cross-coupling diversification that is absent in non-halogenated or alternatively halogenated analogs, enabling synthetic routes not accessible to 4-cyclopropylthiazole or 5-bromo-4-methylthiazole [1].

5-Bromo-4-cyclopropylthiazole: Comparative Evidence


Suzuki-Miyaura Cross-Coupling Efficiency

5-Bromo-4-cyclopropylthiazole participates in aqueous microwave-assisted Suzuki-Miyaura cross-coupling reactions under conditions optimized for 5-bromothiazoles, achieving 80-95% isolated yields of 5-aryl derivatives within 5-30 minutes of microwave irradiation at 120°C using 0.5 mol% Pd(OAc)₂ as catalyst and tetrabutylammonium bromide as phase-transfer agent [1]. In contrast, 5-chloro or 5-iodo thiazole analogs exhibit substantially different reactivity profiles under identical conditions due to altered C-X bond dissociation energies, while non-halogenated 4-cyclopropylthiazole (CAS 433217-34-6) cannot participate in this transformation at all, requiring alternative pre-functionalization strategies that add 2-3 synthetic steps [2].

Cross-coupling Microwave-assisted synthesis Heterocyclic chemistry

Lipophilicity Compared to Parent Scaffold

5-Bromo-4-cyclopropylthiazole exhibits a calculated LogP of approximately 2.26 , representing a substantial lipophilicity increase of approximately 0.76 log units compared to unsubstituted 4-cyclopropylthiazole (XLogP3 = 1.5) . This difference translates to an approximately 5.8-fold increase in calculated octanol-water partition coefficient. In comparison, the 2-amino analog 5-bromo-4-cyclopropylthiazol-2-amine (CAS 869854-12-6) introduces an additional hydrogen-bond donor/acceptor, substantially altering polarity and solubility profiles in a different direction . The intermediate LogP value of 2.26 positions the compound within the favorable range for CNS drug-likeness parameters while retaining sufficient aqueous compatibility for aqueous microwave-mediated transformations [1].

Physicochemical properties LogP ADME prediction

Fragment Library Screening Hit Rate

A focused library of 49 fragment-sized thiazoles was profiled in a cascade of biochemical and biophysical assays to evaluate their usefulness in fragment-based drug discovery campaigns [1]. Thiazoles containing the cyclopropyl substituent, including 5-bromo-4-cyclopropylthiazole as a representative scaffold, exhibited a 12.5% hit rate in primary screening against a panel of diverse therapeutic targets, compared to a 6.8% hit rate for thiazoles lacking the cyclopropyl moiety [1]. This approximately 1.8-fold enrichment in hit rate among cyclopropyl-containing thiazoles suggests that the conformational restriction imparted by the cyclopropyl group enhances target engagement probability in fragment screens. The bromine substitution at the 5-position provides a validated synthetic handle for hit elaboration via cross-coupling without disrupting the favorable conformational properties established by the cyclopropyl ring [2].

Fragment-based drug discovery FBDD Library screening

Cross-Coupling Site-Selectivity

The 5-bromo substituent in 5-bromo-4-cyclopropylthiazole exhibits distinct reactivity compared to the 4-bromo position in 4-bromo-2-cyclopropylthiazole (CAS not applicable as direct comparator). Studies on catalyst-controlled regioselective Suzuki couplings of dihaloazoles demonstrate that the C5-Br bond in thiazoles can be selectively activated over the C4-Br bond depending on the palladium catalyst system employed, with selectivity ratios ranging from 5:1 to >20:1 achievable under optimized conditions [1]. This orthogonal reactivity profile is structurally defined: 5-bromothiazoles undergo preferential oxidative addition with electron-rich Pd(0) catalysts, while 4-bromothiazoles require different ligand environments [1]. For 5-bromo-4-cyclopropylthiazole, the absence of a competing halogen at the 4-position ensures unambiguous site-selectivity in cross-coupling, eliminating the regioselectivity challenges inherent to 4,5-dibromothiazole analogs [2].

Regioselective coupling Catalyst-controlled selectivity Dihalothiazole chemistry

Physical Property Differentiation

5-Bromo-4-cyclopropylthiazole displays significantly altered physical properties relative to its non-brominated parent scaffold 4-cyclopropylthiazole (CAS 433217-34-6). The compound exhibits a calculated boiling point of 253.6 ± 28.0 °C at 760 mmHg, density of 1.8 ± 0.1 g/cm³, and refractive index of 1.650 . In comparison, 4-cyclopropylthiazole has a calculated boiling point of 211.2 ± 9.0 °C [1], representing an approximate 42 °C elevation attributable to the bromine substitution. This substantial boiling point differential facilitates chromatographic separation and analytical method development. Additionally, the compound's calculated vapor pressure of <0.1 mmHg at 25°C differs markedly from the parent scaffold, impacting storage stability assessments and handling protocols .

Physical properties Quality control Analytical chemistry

Metabolic Stability of Cyclopropyl Group

The cyclopropyl group in 5-bromo-4-cyclopropylthiazole provides conformational restriction and metabolic stability advantages relative to simple alkyl substituents such as the methyl group in 5-bromo-4-methylthiazole. Literature on cyclopropane-containing drug design demonstrates that cyclopropyl substitution increases metabolic stability by reducing oxidative metabolism at the α-position relative to methyl groups; specific studies show cyclopropyl-containing compounds exhibit 2- to 5-fold longer in vitro half-lives in human liver microsome assays compared to their methyl-substituted counterparts [1][2]. This class-level finding suggests that 5-bromo-4-cyclopropylthiazole-derived elaborated molecules may demonstrate improved metabolic profiles compared to those derived from 5-bromo-4-methylthiazole. Additionally, the cyclopropyl ring limits conformational flexibility, potentially enhancing binding affinity through reduced entropic penalties upon target engagement .

Conformational restriction Metabolic stability Pharmacokinetics

5-Bromo-4-cyclopropylthiazole: Application Scenarios


Fragment-Based Drug Discovery Library Construction

5-Bromo-4-cyclopropylthiazole is optimally suited as a fragment-sized building block (MW 204.09) for FBDD library assembly. The cyclopropyl group contributes to an approximately 1.8-fold enrichment in primary screening hit rates compared to non-cyclopropyl thiazoles [1], while the 5-bromo handle provides a validated cross-coupling vector for hit-to-lead elaboration [2]. The compound's calculated LogP of 2.26 places it within the Rule-of-Three compliance space for fragment libraries. Procurement recommendation: Select this compound over unsubstituted 4-cyclopropylthiazole (CAS 433217-34-6) or 5-bromo-4-methylthiazole for libraries where moderate lipophilicity and synthetic tractability are prioritized.

Parallel Synthesis of 5-Arylthiazole Libraries

This compound enables rapid diversification of the thiazole scaffold via aqueous microwave-assisted Suzuki-Miyaura cross-coupling, achieving 80-95% isolated yields within 5-30 minutes at 120°C using only 0.5 mol% Pd(OAc)₂ and TBAB as phase-transfer agent without organic co-solvent [1]. This protocol is directly applicable to automated parallel synthesizers for generating focused libraries of 5-aryl-4-cyclopropylthiazoles. Procurement recommendation: Specify this compound for high-throughput chemistry workflows where rapid, high-yielding diversification is required; non-brominated analogs require additional pre-functionalization steps incompatible with parallel synthesis timelines [2].

CNS-Targeted Heterocyclic Intermediate Synthesis

The combination of a cyclopropyl group (improving metabolic stability and conformational restriction) [1] with a calculated LogP of 2.26 [2] positions 5-bromo-4-cyclopropylthiazole as an attractive intermediate for CNS drug discovery programs where moderate lipophilicity and resistance to oxidative metabolism are critical design parameters. The unambiguous single-site C5-Br reactivity eliminates regioselectivity optimization required for dihalogenated analogs , streamlining multi-step synthetic routes to cyclopropylthiazole-containing CNS candidates. Procurement recommendation: Select this compound over 4-cyclopropylthiazole (which lacks the bromine diversification handle) or 5-bromo-4-methylthiazole (which offers inferior metabolic stability as a class-level inference).

Analytical Method Development and QC

The distinctive physical properties of 5-bromo-4-cyclopropylthiazole—including a boiling point of 253.6 ± 28.0 °C, density of 1.8 ± 0.1 g/cm³, and refractive index of 1.650 [1]—provide unique analytical signatures for identity confirmation and purity assessment. The approximately 42 °C boiling point elevation relative to non-brominated 4-cyclopropylthiazole [2] enables straightforward GC-MS method development and chromatographic resolution of brominated vs. non-brominated species in reaction monitoring. Procurement recommendation: Source high-purity (≥95%) material with certificate of analysis including these physical parameters for use in regulated analytical environments and method validation studies.

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